molecular formula C17H16ClFN2O2 B2770377 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 2034556-02-8

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Cat. No.: B2770377
CAS No.: 2034556-02-8
M. Wt: 334.78
InChI Key: MGNISEYRNXELQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Synthesis and Structural Analysis

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a compound that has been a subject of interest in the synthesis and crystal structure analysis. For instance, Huang et al. (2021) synthesized similar boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These compounds were obtained through a three-step substitution reaction and their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study highlighted the importance of conformational analysis and molecular electrostatic potential in understanding the physicochemical properties of such compounds (Huang et al., 2021).

Application in Formulation Development

This compound's characteristics make it significant in the formulation development for therapeutic applications. A study by Burton et al. (2012) investigated the development of a precipitation-resistant solution formulation for a poorly water-soluble compound (Compound A) for the treatment of arrhythmia. Although not directly studying this compound, this research offers insights into the challenges and approaches in formulating compounds with similar solubility profiles for therapeutic use (Burton et al., 2012).

Molecular Docking and Biological Activity Studies

The compound's structure makes it suitable for molecular docking and biological activity studies. Sivakumar et al. (2021) conducted a study on a similar molecule, analyzing its molecular structure, spectroscopic characteristics, and antimicrobial activity. Their research involved comprehensive computational and experimental techniques, including DFT analysis and molecular docking, highlighting the potential biomedical applications of such compounds (Sivakumar et al., 2021).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It also includes precautions that need to be taken while handling, storing, and disposing of the compound .

Future Directions

This could involve potential applications of the compound, areas of research that need further exploration, and improvements that could be made in the synthesis and handling of the compound .

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-11-2-3-12(8-15(11)19)17(22)21-7-5-13(10-21)23-16-4-6-20-9-14(16)18/h2-4,6,8-9,13H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNISEYRNXELQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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